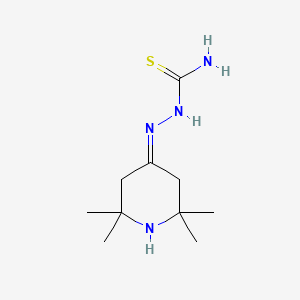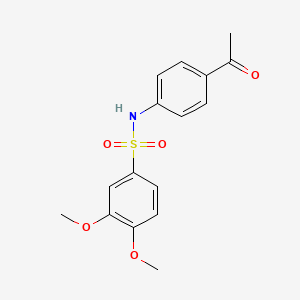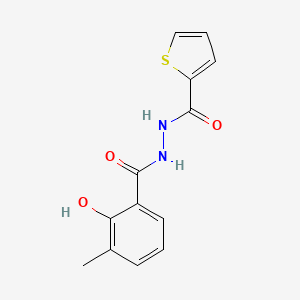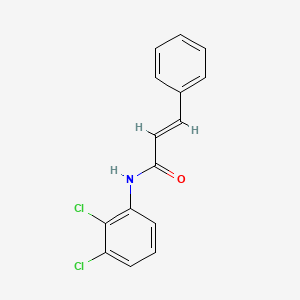
2,2,6,6-tetramethyl-4-piperidinone thiosemicarbazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,6,6-tetramethyl-4-piperidinone thiosemicarbazone (TMT) is a chemical compound that has gained attention in the field of scientific research due to its potential as a therapeutic agent. TMT is a thiosemicarbazone derivative that has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation. Synthesis Method: TMT can be synthesized using a simple and efficient method involving the reaction of 2,2,6,6-tetramethyl-4-piperidinone with thiosemicarbazide. The resulting compound can be purified through recrystallization to obtain a highly pure form of TMT. Scientific Research Application: TMT has been extensively studied for its potential as an anticancer agent. Studies have shown that TMT exhibits potent cytotoxic effects on cancer cells, inducing apoptosis and inhibiting cell proliferation. TMT has also been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases. Mechanism of Action: The mechanism of action of TMT is not fully understood, but it is believed to involve the inhibition of ribonucleotide reductase, an enzyme that plays a crucial role in DNA synthesis. TMT has also been shown to induce the production of reactive oxygen species (ROS), which can lead to DNA damage and apoptosis in cancer cells. Biochemical and Physiological Effects: TMT has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and anti-inflammatory and antioxidant properties. TMT has also been shown to exhibit antimicrobial activity, making it a potential candidate for the treatment of infectious diseases. Advantages and Limitations for Lab Experiments: TMT has several advantages as a research tool, including its low toxicity and ease of synthesis. However, TMT has limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, TMT has not been extensively studied in clinical trials, so its safety and efficacy in humans are not yet known. Future Directions: There are several areas of future research that could be explored with TMT. One potential avenue of investigation is the development of TMT derivatives with improved solubility and bioavailability. Another area of interest is the investigation of TMT as a potential treatment for infectious diseases, such as tuberculosis and malaria. Additionally, further studies are needed to determine the safety and efficacy of TMT in humans, which could pave the way for the development of new cancer therapies.
属性
IUPAC Name |
[(2,2,6,6-tetramethylpiperidin-4-ylidene)amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N4S/c1-9(2)5-7(12-13-8(11)15)6-10(3,4)14-9/h14H,5-6H2,1-4H3,(H3,11,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLRUMLMUOVDSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NNC(=S)N)CC(N1)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30961039 |
Source


|
| Record name | 2-(2,2,6,6-Tetramethylpiperidin-4-ylidene)hydrazine-1-carboximidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30961039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,2,6,6-Tetramethylpiperidin-4-ylidene)amino]thiourea | |
CAS RN |
40645-49-6 |
Source


|
| Record name | NSC330694 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=330694 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2,2,6,6-Tetramethylpiperidin-4-ylidene)hydrazine-1-carboximidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30961039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]piperidin-3-yl}methyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5687441.png)






![(3aR*,6aR*)-2-allyl-5-(5-isopropyl-2-methyl-3-furoyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5687530.png)
![2-(4,4-dimethyl-2-oxopyrrolidin-1-yl)-N-[(2E)-3-phenylprop-2-en-1-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B5687536.png)

![N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]acetamide](/img/structure/B5687549.png)
![6-[(3,3-diphenylpiperidin-1-yl)carbonyl]-2-methyl-4,5-dihydropyridazin-3(2H)-one](/img/structure/B5687553.png)
![5-ethyl-N-{2-[3-(trifluoromethyl)phenyl]ethyl}-1,3,4-oxadiazol-2-amine](/img/structure/B5687557.png)
![1,3-dimethyl-N-{2-[(2-methyl-8-quinolinyl)oxy]ethyl}-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B5687570.png)